Cas no 35252-98-3 (6-(Chloromethyl)-2-phenylpyrimidin-4-ol)

6-(Chloromethyl)-2-phenylpyrimidin-4-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- 6-(Chloromethyl)-2-phenylpyrimidin-4-ol
- 6-(Chloromethyl)-2-phenyl-4(1H)-pyrimidinone
- 4-CHLOROMETHYL-6-HYDROXY-2-PHENYLPYRIMIDINE
- 6-(chloromethyl)-2-phenyl-1H-pyrimidin-4-one
- 6-Chloromethyl-2-phenyl-pyrimidin-4-ol
- 6-chloromethyl-2-phenyl-4-pyrimidone
- 4-(chloromethyl)-2-phenyl-1H-pyrimidin-6-one
- BFGHBQQZXUJZNO-UHFFFAOYSA-N
- AKOS005712523
- 6-(CHLOROMETHYL)-2-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 35252-98-3
- EN300-251320
- A6189
- SB57930
- FT-0682498
- DTXSID50370927
- AKOS009157901
- MFCD00113662
- PS-10642
- 4-(Chloromethyl)-6-hydroxy-2-phenylpyrimidine
- SCHEMBL10490276
- DB-014467
- STL083709
- G32729
-
- MDL: MFCD00113662
- Inchi: 1S/C11H9ClN2O/c12-7-9-6-10(15)14-11(13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)
- Chave InChI: BFGHBQQZXUJZNO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=NC(=CC(=N2)O)CCl
Propriedades Computadas
- Massa Exacta: 220.04000
- Massa monoisotópica: 220.04
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 317
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 41.5Ų
- XLogP3: 1.3
Propriedades Experimentais
- Densidade: 1.30
- Ponto de Fusão: 196-199 ºC
- Ponto de ebulição: 345.8 °C at 760 mmHg
- Ponto de Flash: 162.9 °C
- Índice de Refracção: 1.625
- PSA: 46.01000
- LogP: 2.58800
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Informações de segurança
- Classe de Perigo:IRRITANT
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB233504-1 g |
4-Chloromethyl-6-hydroxy-2-phenylpyrimidine |
35252-98-3 | 1g |
€191.30 | 2023-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286141-50mg |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 98% | 50mg |
¥1247.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286141-2.5g |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 98% | 2.5g |
¥5956.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286141-5g |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 98% | 5g |
¥10995.00 | 2024-05-17 | |
Chemenu | CM167334-1g |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 95% | 1g |
$107 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286141-1g |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 98% | 1g |
¥2268.00 | 2024-05-17 | |
Enamine | EN300-251320-1.0g |
6-(chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 95% | 1.0g |
$172.0 | 2024-06-19 | |
Aaron | AR00CM2J-2.5g |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 95% | 2.5g |
$522.00 | 2023-12-14 | |
1PlusChem | 1P00CLU7-50mg |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 95% | 50mg |
$80.00 | 2025-03-13 | |
A2B Chem LLC | AF87375-500mg |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol |
35252-98-3 | 95% | 500mg |
$177.00 | 2024-04-20 |
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Literatura Relacionada
-
1. Book reviews
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
35252-98-3 (6-(Chloromethyl)-2-phenylpyrimidin-4-ol) Produtos relacionados
- 5623-90-5(2-OXASPIRO[4.4]NONANE-1,3-DIONE)
- 54863-74-0((Z)-12-Heptacosene)
- 1078-00-8(1H-Indole-3-ethanamine,5-amino-)
- 1421532-35-5(3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzene-1-sulfonamide)
- 2580230-82-4(6-(2-{(benzyloxy)carbonylamino}propoxy)pyrazine-2-carboxylic acid)
- 2172455-50-2(methyl 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylate hydrochloride)
- 1392803-36-9(trans-3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride)
- 80076-50-2(5,6-difluoro-2-methyl-Quinoline)
- 1806695-26-0(1-Bromo-1-(2-fluoro-4-(trifluoromethylthio)phenyl)propan-2-one)
- 1348583-31-2(2-(4,6-Dichloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid)



